molecular formula C11H10FNO2 B13081175 2-[(But-3-yn-2-yl)amino]-3-fluorobenzoic acid

2-[(But-3-yn-2-yl)amino]-3-fluorobenzoic acid

Cat. No.: B13081175
M. Wt: 207.20 g/mol
InChI Key: VFZDNZNJPPJFAU-UHFFFAOYSA-N
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Description

2-[(But-3-yn-2-yl)amino]-3-fluorobenzoic acid is an organic compound with the molecular formula C11H10FNO2 This compound is characterized by the presence of a fluorine atom on the benzene ring and an amino group attached to a but-3-yn-2-yl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(But-3-yn-2-yl)amino]-3-fluorobenzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3-fluorobenzoic acid and but-3-yn-2-amine.

    Reaction Conditions: The reaction is carried out in the presence of a coupling agent such as EDC.HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) and a catalyst like DMAP (4-dimethylaminopyridine) in a solvent such as dichloromethane.

    Procedure: The reactants are stirred at room temperature for several hours to allow the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(But-3-yn-2-yl)amino]-3-fluorobenzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted benzene derivatives.

Scientific Research Applications

2-[(But-3-yn-2-yl)amino]-3-fluorobenzoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[(But-3-yn-2-yl)amino]-3-fluorobenzoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.

    Pathways Involved: It can modulate signaling pathways involved in cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • **2-[(But-3-yn-1-yl)amino]acetic acid
  • **4-methyl-N-(prop-2-yn-1-yl)benzenesulfonamide
  • **Undec-10-ynoic acid, but-3-yn-2-yl ester

Uniqueness

2-[(But-3-yn-2-yl)amino]-3-fluorobenzoic acid is unique due to the presence of both a fluorine atom and an amino group attached to a but-3-yn-2-yl chain. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C11H10FNO2

Molecular Weight

207.20 g/mol

IUPAC Name

2-(but-3-yn-2-ylamino)-3-fluorobenzoic acid

InChI

InChI=1S/C11H10FNO2/c1-3-7(2)13-10-8(11(14)15)5-4-6-9(10)12/h1,4-7,13H,2H3,(H,14,15)

InChI Key

VFZDNZNJPPJFAU-UHFFFAOYSA-N

Canonical SMILES

CC(C#C)NC1=C(C=CC=C1F)C(=O)O

Origin of Product

United States

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